Antibacterial Mechanism of Action: Cell Wall Synthesis Inhibition vs. DNA Gyrase Inhibition for Unsubstituted 4,6-Dihydroxypyrimidine
6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is classified in the AntibioticDB as a Gram-positive selective antibacterial agent with a mechanism of action identified as cell wall synthesis inhibition via a reporter system [1]. This mode of action is mechanistically distinct from that of unsubstituted 4,6-dihydroxypyrimidine, which acts as a competitive inhibitor of bacterial DNA gyrase by binding to the ATP-binding site and blocking ATP-to-ADP conversion . The differentiation in target pathway means that these two compounds cannot substitute for one another in target-based antibacterial screening or mode-of-action deconvolution workflows.
| Evidence Dimension | Antibacterial mechanism of action |
|---|---|
| Target Compound Data | Cell wall synthesis inhibitor (Gram-positive spectrum) |
| Comparator Or Baseline | 4,6-Dihydroxypyrimidine (unsubstituted): DNA gyrase ATP-binding site competitive inhibitor |
| Quantified Difference | Qualitative mechanistic divergence; no shared primary target pathway |
| Conditions | Cell wall inhibitor reporter system (AntibioticDB, McMaster University); DNA gyrase inhibition assay (CymitQuimica) |
Why This Matters
Selecting the wrong pyrimidine-4,6-diol leads to a completely different antibacterial target, invalidating structure-activity relationship (SAR) interpretation and wasting screening resources.
- [1] AntibioticDB. MAC-0020111 (5-Isopropylpyrimidine-4,6-diol). Database Record. McMaster University, 2014. View Source
